molecular formula C6H3I2NO3 B1216091 Disophenol CAS No. 305-85-1

Disophenol

Cat. No. B1216091
CAS RN: 305-85-1
M. Wt: 390.9 g/mol
InChI Key: UVGTXNPVQOQFQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to disophenol often involves halogenation and nitration reactions that introduce iodine and nitro groups into aromatic compounds. Although the specific synthesis of this compound was not directly found, methodologies involving the synthesis of organosilicas and mesoporous materials, as well as the modification of molecular structures through reactions like hydroboration-alcoholysis, provide insights into the types of chemical reactions and strategies that might be applied to synthesize this compound and related compounds (Asefa et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound, with its iodine and nitro substituents, plays a crucial role in its reactivity and interactions. Similar studies on the structure of other organosilicas and heterocycles underscore the importance of planarity, substituent effects, and the electronic environment in determining the chemical behavior of these molecules (Takimiya et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of nitroaromatic compounds, including reduction and substitution reactions. The compound's iodine atoms also make it a candidate for further functionalization through nucleophilic substitution reactions. The synthesis and catalytic activities of related materials, such as mesoporous catalysts for oxidation reactions, provide a context for understanding the types of chemical transformations that this compound might undergo (Qin et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. Studies on similar compounds reveal how the arrangement of substituents and the overall molecular geometry can impact these properties, with implications for material design and application (Matharu et al., 1997).

Chemical Properties Analysis

This compound's chemical properties, including its reactivity and stability, are shaped by its nitro and iodine functional groups. Research on related compounds and their reactions provides insight into how such functional groups contribute to the chemical properties of molecules, including their behavior in catalysis and their interactions with other substances (Wang et al., 2016).

Scientific Research Applications

Toxicity Studies

Disophenol (2,6-diiodo-4-nitrophenol) has been extensively studied for its toxicity in animals. Kaiser (1964) explored its toxicological profile in rodents and dogs, comparing it with 2,4-dinitrophenol. The study highlighted qualitative similarities in toxicologic signs between this compound and dinitrophenol, such as increased respiration, heart rate, and body temperature. However, this compound exhibited lower acute toxicity but higher toxicity upon repeated administration, partially due to its accumulation in plasma (Kaiser, 1964).

Anthelmintic Efficacy

The anthelmintic (anti-parasitic) effectiveness of this compound has been a subject of research. Lyons et al. (1980) conducted tests with this compound on fur seal pups infected with hookworms and lice, revealing variable efficacy against these parasites (Lyons, Kim, & Keyes, 1980). Another study by Reinecke, Bruckner, and de Villiers (1981) examined the prolonged anthelmintic effect of this compound against a resistant strain of Haemonchus contortus in sheep, showing significant reduction in worm counts with treatments up to 60 days before infection (Reinecke, Bruckner, & de Villiers, 1981).

Effects on Heart Function

This compound's impact on heart function was investigated by Aronson and Serlick (1977). Their study found significant changes in heart rate, coronary flow, and isometric systolic tension in isolated, perfused rat hearts exposed to this compound, indicating its profound impact on cardiac physiology (Aronson & Serlick, 1977).

Veterinary Applications

In veterinary medicine, this compound has been used as an anthelmintic agent. Kelley (1962) reported its effectiveness in removing Syngamus trachea, a parasitic gapeworm, from pheasants, highlighting its potential use in avian species (Kelley, 1962).

Safety and Hazards

Disophenol is considered a poison . When heated to decomposition, it emits very toxic fumes . It is also incompatible with strong reducing substances . In case of a spill, all sources of ignition should be removed, and the spill should be cleaned up with acetone and soap and water solution .

Mechanism of Action

properties

IUPAC Name

2,6-diiodo-4-nitrophenol
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InChI

InChI=1S/C6H3I2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
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InChI Key

UVGTXNPVQOQFQW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1I)O)I)[N+](=O)[O-]
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Molecular Formula

C6H3I2NO3
Record name DISOPHENOL
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DSSTOX Substance ID

DTXSID4046573
Record name 2,6-Diiodo-4-nitrophenol
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Molecular Weight

390.90 g/mol
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Physical Description

Disophenol appears as light yellow feathery crystals (from glacial acetic acid) or yellow crystalline solid (NTP, 1992) Used against hookworm.
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
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CAS RN

305-85-1
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Melting Point

306 to 309 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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